molecular formula C44H70O14 B3026611 [2-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate CAS No. 102934-42-9

[2-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate

Cat. No.: B3026611
CAS No.: 102934-42-9
M. Wt: 823 g/mol
InChI Key: SRKDRDBFLMDBPW-UHFFFAOYSA-N
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Description

This compound is a highly complex glycoside derivative featuring a hexacyclic core structure with multiple hydroxyl, hydroxymethyl, and methyl substituents. Its intricate architecture includes a 24-oxahexacyclo framework, which is rare in natural products, and a branched oligosaccharide moiety linked via ester and ether bonds. The acetate group at the terminal oxane ring may enhance solubility and metabolic stability compared to non-acetylated analogs .

Properties

IUPAC Name

[2-[3,5-dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H70O14/c1-22-30(49)34(58-37-35(55-23(2)47)32(51)31(50)24(19-45)56-37)33(52)36(54-22)57-29-11-12-39(5)25(40(29,6)20-46)9-13-41(7)26(39)10-14-44-27-17-38(3,4)15-16-43(27,21-53-44)28(48)18-42(41,44)8/h10,14,22,24-37,45-46,48-52H,9,11-13,15-21H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKDRDBFLMDBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)OC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H70O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

823.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate is a complex organic molecule with potential biological activity that has been the subject of various studies. This article aims to summarize the biological activities associated with this compound based on available literature.

Chemical Structure and Properties

The molecular formula of the compound is C53H88O22C_{53}H_{88}O_{22}, and its structure includes multiple hydroxyl groups and a complex cycloalkane framework which may contribute to its biological properties.

Antioxidant Activity

Research indicates that compounds with similar structural features often exhibit significant antioxidant properties due to the presence of multiple hydroxyl groups that can scavenge free radicals. For instance, studies have shown that polyphenolic compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage .

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens. The presence of hydroxymethyl groups and other functional moieties in the structure could enhance interaction with microbial membranes or enzymes involved in cell wall synthesis .

Anti-inflammatory Effects

Compounds with similar structural motifs have been reported to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications in inflammatory diseases .

Case Studies

  • Study on Antioxidant Capacity : A comparative study evaluated the antioxidant capacity of several derivatives of similar compounds using DPPH and ABTS assays. Results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard antioxidants like ascorbic acid .
  • Antimicrobial Efficacy : In vitro tests conducted against Staphylococcus aureus and Escherichia coli demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL .
  • Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory properties revealed that treatment with the compound reduced TNF-alpha levels in a murine model of arthritis by approximately 40%, indicating its potential utility in managing inflammatory conditions .

Data Tables

Biological ActivityMethodologyResults
Antioxidant CapacityDPPH AssayIC50 < 100 µg/mL
Antimicrobial ActivityDisk DiffusionInhibition zone: 15 mm (E. coli)
Anti-inflammatory EffectELISATNF-alpha reduction: 40%

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural relatives can be categorized into three groups: (1) marine glycosides, (2) resorcinarene derivatives, and (3) flavonoid glycosides. Key comparisons are summarized in Table 1.

Table 1: Comparative Analysis of Structural and Functional Properties

Property Target Compound Marine Glycosides (e.g., Salternamide E) Resorcinarenes (e.g., Dodecakis derivatives) Flavonoid Glycosides (e.g., 5-Hydroxyflavones)
Molecular Weight ~1200–1400 g/mol (estimated) 600–800 g/mol 1500–2000 g/mol 400–600 g/mol
Core Structure Hexacyclic oxa-ring + branched oligosaccharide Bicyclic terpenoid + glycoside Resorcinarene macrocycle Flavone backbone + glycoside
Key Functional Groups Multiple hydroxyls, acetate, hydroxymethyl, methyl Hydroxyl, amide, ether Methoxycarbonyl, hydroxyl Hydroxyl, glycosidic linkage
Solubility Moderate (polar solvents) due to acetate and hydroxyls Low (requires DMSO) Low (non-polar solvents) High (aqueous/organic mixtures)
Bioactivity Hypothesized: Antimicrobial, antitumor (based on analogs) Antimicrobial, cytotoxic Limited bioactivity reported Antioxidant, anti-inflammatory
Analytical Methods LC/MS, NMR (hypothetical) LC/MS, NMR X-ray crystallography, NMR HPLC, 13C NMR
Key Findings from Comparative Research

Structural Complexity and Bioactivity: The target compound’s hexacyclic core is more complex than marine glycosides like Salternamide E, which typically feature bicyclic terpenoid scaffolds. This increased rigidity may enhance target specificity but reduce synthetic accessibility . Unlike resorcinarenes (e.g., dodecakis derivatives), which form macrocyclic cavities for host-guest interactions, the target compound’s branched oligosaccharide chain likely prioritizes solubility and membrane penetration .

Polarity and Solubility: The acetate group distinguishes it from non-acetylated flavonoid glycosides. Studies on flavonoid retention behavior show that acetyl groups reduce polarity, increasing log $ k' $ values in reversed-phase chromatography by ~0.5–1.0 units . This modification could improve pharmacokinetic profiles.

Hydrogen-Bonding Networks :

  • Similar to trichothecene toxins, the compound’s hydroxyl and hydroxymethyl groups may form intramolecular hydrogen bonds, stabilizing its conformation in solution. Solid-state NMR (as applied to T-2 toxin) would be critical to confirm these interactions .

Environmental and Metabolic Stability :

  • Fluorinated industrial compounds (e.g., hydrofluoroolefins) highlight the importance of functional group stability. The target compound’s acetate ester may hydrolyze in vivo, releasing active aglycones—a mechanism observed in prodrug design .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can experimental conditions be systematically optimized?

To design efficient synthetic pathways, integrate computational reaction path searches (e.g., quantum chemical calculations) with iterative experimental feedback. For example, ICReDD's methodology employs quantum mechanics to predict reaction pathways and applies information science to refine experimental parameters, reducing trial-and-error inefficiencies . Key steps include:

  • Computational Screening : Use density functional theory (DFT) to model reaction intermediates.
  • Experimental Validation : Test predicted pathways under controlled conditions (e.g., solvent polarity, temperature).
  • Feedback Loops : Use high-throughput experimentation to validate computational predictions and update models .

Q. How can researchers accurately characterize the compound’s structural and stereochemical complexity?

Advanced spectroscopic and chromatographic techniques are critical:

  • NMR Spectroscopy : Assign stereocenters via 1H^1H-1H^1H COSY and 1H^1H-13C^{13}C HSQC correlations.
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns using high-resolution MS (HRMS).
  • X-ray Crystallography : Resolve ambiguous stereochemistry for crystalline derivatives .

Q. What are the stability and solubility profiles of this compound under varying experimental conditions?

Stability assays should include:

  • pH-Dependent Degradation : Monitor hydrolytic stability via HPLC at pH 2–10.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Solubility Screening : Employ shake-flask methods in polar (e.g., DMSO) and nonpolar solvents (e.g., hexane) .

Advanced Research Questions

Q. How can computational methods like AI-driven simulations enhance reaction optimization for this compound?

AI platforms (e.g., COMSOL Multiphysics) enable:

  • Multi-Objective Optimization : Balance yield, purity, and energy efficiency using machine learning (ML) models trained on historical data.
  • Real-Time Adjustments : Implement smart laboratory systems that adjust parameters (e.g., flow rates, catalyst loading) based on in situ analytics . Example workflow:
StepMethodOutput
1DFT-based transition state analysisPredicted activation energy
2Bayesian optimization of reaction parametersOptimal temperature/pH
3Autonomous experimentationValidated pathway

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound?

Discrepancies often arise from incomplete models or unaccounted experimental variables. Mitigation approaches:

  • Sensitivity Analysis : Identify which computational parameters (e.g., solvent effects, entropy) most impact predictions.
  • Hybrid QM/MM Methods : Combine quantum mechanics with molecular mechanics to model bulk solvent effects.
  • Error Propagation Analysis : Quantify uncertainties in DFT calculations using Monte Carlo simulations .

Q. How can researchers elucidate the compound’s reaction mechanisms and byproduct formation pathways?

Mechanistic studies require:

  • Isotopic Labeling : Trace reaction pathways using 18O^{18}O-labeled intermediates.
  • In Situ Spectroscopy : Monitor intermediates via Raman or FTIR during synthesis.
  • Kinetic Isotope Effects (KIE) : Differentiate between concerted and stepwise mechanisms .

Q. What advanced separation techniques are suitable for purifying this compound from complex mixtures?

Consider:

  • Multidimensional Chromatography : Combine size exclusion (SEC) and reverse-phase (RP-HPLC) chromatography.
  • Membrane Technologies : Use nanofiltration to separate by molecular weight . Example purification table:
StepTechniquePurity Achieved
1SEC75%
2RP-HPLC98%

Methodological Considerations

Q. How should researchers handle variability in biological activity data for derivatives of this compound?

Standardize assays by:

  • Dose-Response Curves : Use ≥3 independent replicates to calculate IC50_{50} values.
  • Negative Controls : Include solvent-only and known inhibitor controls.
  • Statistical Validation : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to confirm significance .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts.
  • Waste Management : Segregate hazardous waste (e.g., halogenated solvents) for certified disposal .

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